molecular formula C10H13NO4 B1664687 6-Maleimidocaproic acid CAS No. 55750-53-3

6-Maleimidocaproic acid

Cat. No. B1664687
CAS RN: 55750-53-3
M. Wt: 211.21 g/mol
InChI Key: WOJKKJKETHYEAC-UHFFFAOYSA-N
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Description

6-Maleimidocaproic acid is a medium-chain fatty acid . It contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

The synthesis of 6-Maleimidocaproic acid involves the reaction of maleic anhydride and 6-aminocaproic acid in acetic acid .


Molecular Structure Analysis

The molecular formula of 6-Maleimidocaproic acid is C10H13NO4 . Its exact mass is 211.08 and its molecular weight is 211.220 . The compound contains elements such as Carbon (56.87%), Hydrogen (6.20%), Nitrogen (6.63%), and Oxygen (30.30%) .


Chemical Reactions Analysis

The terminal carboxylic acid of 6-Maleimidocaproic acid can react with primary amine groups in the presence of activators to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .


Physical And Chemical Properties Analysis

6-Maleimidocaproic acid has a molecular weight of 211.21 g/mol . It has a predicted boiling point of 407.3±28.0 °C and a predicted density of 1.285±0.06 g/cm3 . It is soluble in water, methanol, ethanol, and dimethyl sulfoxide, but insoluble in ether . It is sensitive to moisture .

Scientific Research Applications

Synthesis and Characterization

6-Maleimidocaproic acid has been synthesized and characterized for its potential as a space arm in the modification of protein and peptide drugs. The synthesis involves the reaction of 6-aminocaproic acid and maleic anhydride, yielding a high success rate of 90.34% (Liu Dong-hua, 2005).

Drug Development

It has been used in the synthesis of platinum (II) complexes for potential use as albumin-binding prodrugs. These complexes, including 6-maleimidocaproic acid derivatives, showed improved antitumor effects and water solubility compared to standard treatments (Warnecke et al., 2004).

Peptide Conjugation

The compound has been utilized in the preparation of oligonucleotide-peptide conjugates. An oligopeptide was substituted with ε-maleimidocaproic acid, demonstrating a high yield in the subsequent reactions (Arar et al., 1993).

Polymer Research

6-Maleimidocaproic acid has been applied in the preparation of maleimido acids and maleoyl derivatives of peptides, which are useful for creating a wide range of biochemical conjugates (Keller & Rudinger, 1975). It's also involved in the synthesis of polymers like ETCA and its copolymers, which showed potential for anticancer activities (Lee et al., 2001).

Protein Modification

6-Maleimidocaproic acid has been used in the preparation of maleimido 6 amino caproyl ester of mPEG (mal sac mPEG), a sulfhydryl PEGylation reagent for protein modification (Zhuo, 2005). It's also been used in enzyme immunoconjugates as a heterobifunctional cross-linking reagent (Kida et al., 2007).

Conjugation for Hybridization Probes

This compound has been employed in the synthesis of oligonucleotide-enzyme conjugates, showing high yield and effectiveness for use as nonradioisotopic hybridization probes (Ghosh et al., 1990).

Albumin-Binding Prodrugs

6-Maleimidocaproic acid derivatives, such as INNO-206, have been explored for their enhanced antitumor efficacy compared to traditional drugs like doxorubicin, offering a promising clinical candidate for solid tumors treatment (Graeser et al., 2010).

Extended Length Coupling Agents

This acid has been used in the development of extended-length heterobifunctional coupling agents, showing improvements in immunoassays when longer coupling agents were used, enhancing antibody binding and reducing steric hindrance (Bieniarz et al., 1996).

Safety And Hazards

6-Maleimidocaproic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

While specific future directions for 6-Maleimidocaproic acid are not mentioned in the search results, it’s worth noting that the compound is used as a probe for introducing maleimides groups into biomolecules and active pharmaceutical ingredients . It is also used with N-hydroxysuccinimide ester as a bifunctional cross-linking reagent . These uses suggest potential future applications in the field of bioconjugation and drug development.

properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJKKJKETHYEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10876051
Record name N-MALEOYL-6-AMINOHEXANOIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Maleimidocaproic acid

CAS RN

55750-53-3
Record name 6-Maleimidocaproic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55750-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-MALEOYL-6-AMINOHEXANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(z)-4-oxo-5-aza-undec-2-endioic acid, (160 g; 0.698 moles), zinc chloride, 280 g (2.05 moles), and phenothiazine, 0.15 g were added to a two liter round bottom flask fitted with an overhead stirrer, condenser, thermocouple, addition funnel, an inert gas inlet, and heating mantle. Chloroform (CHCl3), 320 mL was added to the 2 liter reaction flask, and stirring of the mixture was started. Triethylamine (480 mL; 348 g, 3.44 moles (TEA)) was added over one hour. Chlorotrimethyl silane (600 mL; 510 g, 4.69 moles) was then added over two hours. The reaction was brought to reflux and was refluxed overnight (˜16 hours). The reaction was cooled and added to a mixture of CHCl3 (500 mL), water (1.0 liters), ice (300 g), and 12 N hydrochloric acid (240 mL) in a 20 liter container over 15 minutes. After 15 minutes of stirring, the aqueous layer was tested to make sure the pH was less than 5. The organic layer was separated, and the aqueous layer was extracted three times with CHCl3 (700 mL) each extraction. The organic layers were combined and evaporated on a rotary evaporator. The residue was then placed in a 20 liter container. A solution of sodium bicarbonate (192 g) in water (2.4 liters) was added to the residue. The bicarbonate solution was stirred until the solids were dissolved. The bicarbonate solution was treated with a solution of hydrochloric acid, (26 liters of 1.1 N) over 5 minutes to a pH of below 2. The acidified mixture was then extracted with two portions of CHCl3, (1.2 liters and 0.8 liters) each extraction. The combined extracts were dried over sodium sulfate and evaporated. The residue was recrystallized from toluene and hexane. The crystalline product was then isolated by filtration and dried which produced 85.6 g of white N-(6-oxo-6-hydroxyhexyl)maleimide (Mal-EACA; Compound 2). Analysis on an NMR spectrometer was consistent with the desired product: 1H NMR (CDCl3, 400 MHz) δ6.72 (s, 2H; maleimide protons), 3.52 (t, 2H, J=7.2 Hz; methylene next to maleimide), 2.35 (t, 2H, J=7.4; methylene next to carbonyl), 1.69-1.57 (m, 4H; methylenes adjacent to central methylene), and 1.39-1.30 (m, 2H; the central methylene). The product had a DSC (differential scanning calorimator) melting point peak at 89.9° C.
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Synthesis routes and methods III

Procedure details

The symmetrical anhydride of 6-Maleimidocaproic acid (Compound 24, FIG. 5) was prepared by the reaction of maleic anhydride and e-Amino-n-caproic acid in the presence of acetic acid to give 6-Maleimidocaproic acid (Compound 23) which was then converted to Compound 24 using dicyclohexyl carbodiimide (DCCl).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
A Warnecke, I Fichtner, D Garmann… - Bioconjugate …, 2004 - ACS Publications
… Our first attempt of preparing albumin-binding carboplatin analogues was to esterify 3 with the commercially available 6-maleimidocaproic acid (EMC). The ligand 10 was obtained after …
Number of citations: 124 pubs.acs.org
J Gao, S Jiang, X Zhang, Y Fu, Z Liu - Bioorganic Chemistry, 2019 - Elsevier
… 6-Maleimidocaproic acid was applied to link the C2′ hydroxyl group of docetaxel with the cysteine-34 of albumin to obtain 1:1 docetaxel–albumin conjugate. The synthesized …
Number of citations: 15 www.sciencedirect.com
SP Chawla, K Sankhala, S Wieland, DJ Levitt - J Clin Oncol, 2015 - Citeseer
… ▪ Aldoxorubicin is a prodrug of the anticancer agent doxorubicin which is derivatized at its C-13 keto-position with a thiol-binding spacer molecule (6-maleimidocaproic acid hydrazide). ▪ …
Number of citations: 1 citeseerx.ist.psu.edu
J Liang, X Tang, S Wan, J Guo, P Zhao, L Lu - ACS omega, 2023 - ACS Publications
… 2 equiv of 6-maleimidocaproic acid … 6-maleimidocaproic acid disappeared in C–Rh 2 , indicating that the carboxyl group was converted to the ester group after 6-maleimidocaproic acid …
Number of citations: 5 pubs.acs.org
H Hu, B Wang, C Lai, X Xu, Z Zhen… - Drug Development …, 2019 - Wiley Online Library
… iRGD-PTX conjugate was synthesized from thiolated iRGD and 6-maleimidocaproic acid-PTX through Michael addition reaction. iRGD-PTX NPs with hydrodynamic diameter of ~110 …
Number of citations: 19 onlinelibrary.wiley.com
B Schmid, DE Chung, A Warnecke… - Bioconjugate …, 2007 - ACS Publications
… of mouse plasma after 5 min, 4 h, 8 h, and 24 h with 1 at 37 C and chromatograms of incubation studies of mouse plasma preincubated with an excess of 6-maleimidocaproic acid (EMC…
Number of citations: 112 pubs.acs.org
G Li, P Xiao, S Hou, Y Huang - Carbon, 2019 - Elsevier
… ) has high grafting rate of 47.5% for GO-FA (graphene oxide (GO) was functionalized by Furfurylamine, FA), and 85.3% for GO-MDA (GO was functionalized by 6-Maleimidocaproic acid, …
Number of citations: 50 www.sciencedirect.com
DE Chung, F Kratz - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
… human plasma pre-incubated with an excess of 6-maleimidocaproic acid (EMC) for 2 h and … concentration in the blood plasma, that is, 6-maleimidocaproic acid (EMC), before adding 1. …
Number of citations: 53 www.sciencedirect.com
B Yang, K Wang, D Zhang, B Ji, D Zhao, X Wang… - RSC …, 2019 - pubs.rsc.org
… Here, we designed an extraordinary ROS-triggered prodrug nanoplatform fabricated by using a single thioether linker to conjugate PTX with 6-maleimidocaproic acid (MAL), resulting in …
Number of citations: 10 pubs.rsc.org
K Abu Ajaj, R Graeser, I Fichtner, F Kratz - Cancer Research, 2009 - AACR
… The prodrug EMC-Phe-Lys-PABC-DOXO (EMC = 6-maleimidocaproic acid) once bound to albumin was effectively cleaved by cathepsin B and in tumor homogenates of MDA-MB 435 …
Number of citations: 0 aacrjournals.org

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